![molecular formula C66H50P4 B15170335 [2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane CAS No. 651022-22-9](/img/structure/B15170335.png)
[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane is a complex organophosphorus compound. It is characterized by its multiple diphenylphosphanyl groups attached to a phenyl backbone. This compound is notable for its use as a ligand in coordination chemistry and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane typically involves the reaction of diphenylphosphine with a suitable halogenated aromatic compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the phosphine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are essential in catalysis, particularly in cross-coupling reactions and hydrogenation processes.
Biology and Medicine
While its direct applications in biology and medicine are limited, the metal complexes formed with this ligand can be explored for potential therapeutic uses, such as in drug delivery systems or as imaging agents.
Industry
In the industrial sector, this compound is valuable in the development of catalysts for various chemical processes, including polymerization and fine chemical synthesis.
Mécanisme D'action
The mechanism by which [2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic cycles. The multiple phosphine groups enhance its ability to form strong bonds with metals, thereby improving the efficiency of catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand with three phenyl groups.
Bis(diphenylphosphino)ethane: A bidentate ligand with two diphenylphosphino groups connected by an ethane bridge.
1,2-Bis(diphenylphosphino)benzene: A ligand with two diphenylphosphino groups attached to a benzene ring.
Uniqueness
[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane is unique due to its multiple phosphine groups attached to a single phenyl backbone, providing a high degree of steric and electronic flexibility. This makes it particularly effective in forming stable complexes with a wide range of metals, enhancing its utility in various catalytic applications.
Propriétés
Numéro CAS |
651022-22-9 |
|---|---|
Formule moléculaire |
C66H50P4 |
Poids moléculaire |
967.0 g/mol |
Nom IUPAC |
[2-[2,4-bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C66H50P4/c1-9-29-51(30-10-1)67(52-31-11-2-12-32-52)63-47-27-25-45-59(63)61-49-62(60-46-26-28-48-64(60)68(53-33-13-3-14-34-53)54-35-15-4-16-36-54)66(70(57-41-21-7-22-42-57)58-43-23-8-24-44-58)50-65(61)69(55-37-17-5-18-38-55)56-39-19-6-20-40-56/h1-50H |
Clé InChI |
LEADEZQKQODOMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC(=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9P(C1=CC=CC=C1)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


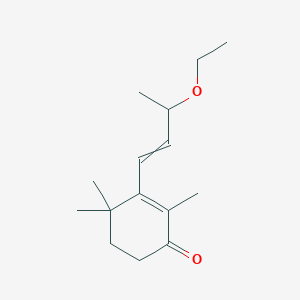
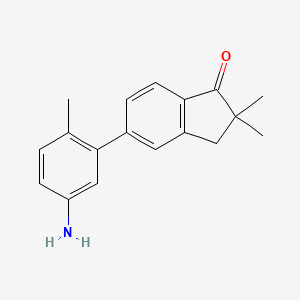
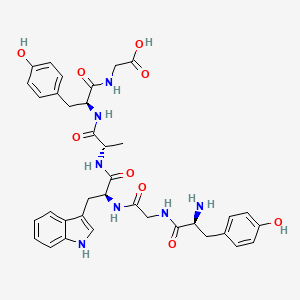


![1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B15170309.png)
![2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170325.png)
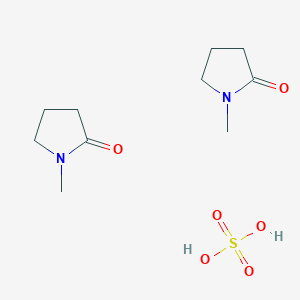
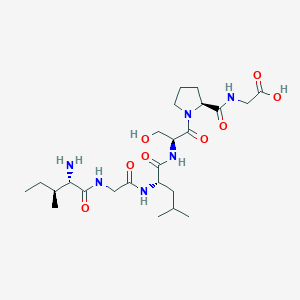
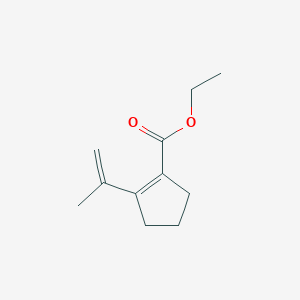
![6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170349.png)
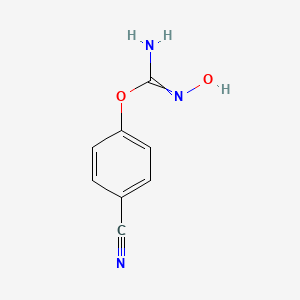
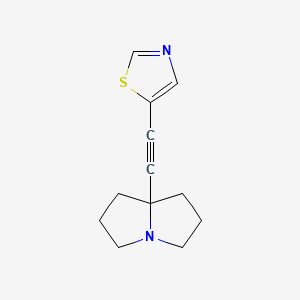
![2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15170360.png)
